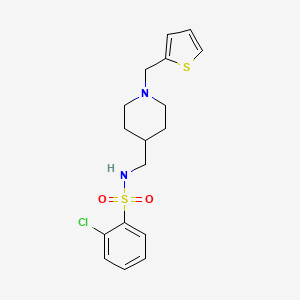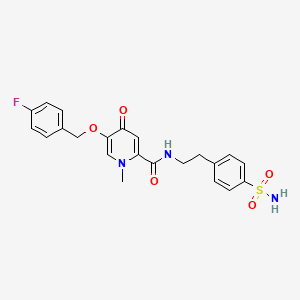
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O5S and its molecular weight is 459.49. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance and regulating bicarbonate production. The compound has been investigated as an inhibitor of carbonic anhydrase IX (CA IX) , which is overexpressed in solid hypoxic tumors. By selectively targeting CA IX, researchers aim to develop anticancer therapies that specifically impact tumor cells while sparing healthy tissues .
Antiproliferative Effects in Cancer Cells
In vitro studies have demonstrated that this compound can reduce the viability of colon cancer (HT29), prostate adenocarcinoma (PC3), and breast cancer (ZR75-1) cell lines. These effects were evaluated under both normoxic (21% O₂) and hypoxic (3% O₂) conditions, highlighting its potential as an antiproliferative agent in cancer therapy .
Tumor-Targeted Therapy
The compound’s selectivity for tumor-associated CA IX and XII isoforms suggests its potential as a targeted therapy for solid hypoxic tumors. By exploiting the “three-tails approach,” researchers aim to design isoform-selective inhibitors that enhance therapeutic efficacy while minimizing off-target effects .
Structural Insights
X-ray crystallography studies have provided valuable insights into the binding mode of this compound with a CA IX mimic. Understanding its interactions at the molecular level informs drug design and optimization .
Medicinal Chemistry Optimization
Researchers continue to explore modifications to enhance potency, selectivity, and pharmacokinetic properties. Rational design strategies based on structural information guide the development of improved derivatives .
Other Potential Applications
While the primary focus has been on cancer-related research, further investigations may reveal additional applications, such as anti-inflammatory effects or modulation of other enzymatic pathways.
Mecanismo De Acción
Target of Action
The primary target of this compound is Carbonic Anhydrase II . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various physiological processes including pH regulation, CO2 transport, and ion transport .
Mode of Action
The compound interacts with Carbonic Anhydrase II by binding to its active site, thereby inhibiting its activity . The inhibition of Carbonic Anhydrase II disrupts the balance of bicarbonate and proton concentrations, which can have significant effects on cellular processes .
Biochemical Pathways
The inhibition of Carbonic Anhydrase II affects several biochemical pathways. One of the most significant is the regulation of pH within cells and in the bloodstream. By inhibiting the conversion of carbon dioxide to bicarbonate and protons, the compound can disrupt the body’s ability to regulate pH, which can have wide-ranging effects on many different physiological processes .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context in which it is used. In general, inhibition of Carbonic Anhydrase II can disrupt pH regulation and ion transport, potentially leading to a variety of cellular effects .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S/c1-26-13-21(31-14-16-2-6-17(23)7-3-16)20(27)12-19(26)22(28)25-11-10-15-4-8-18(9-5-15)32(24,29)30/h2-9,12-13H,10-11,14H2,1H3,(H,25,28)(H2,24,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJRKGPVIGXXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2396379.png)
![N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B2396380.png)
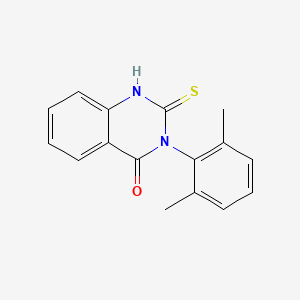
![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)
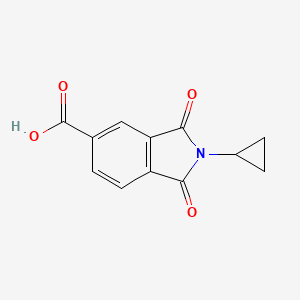
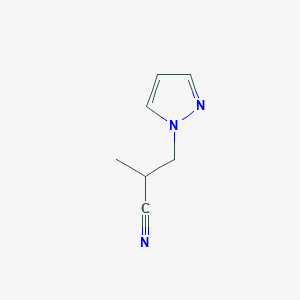
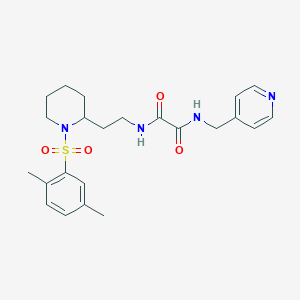
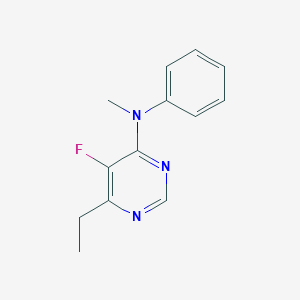

![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)
![Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2396400.png)
